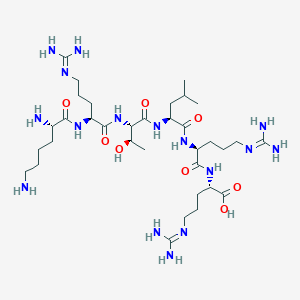
Lys-Arg-Thr-Leu-Arg-Arg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lys-Arg-Thr-Leu-Arg-Arg is a hexapeptide composed of the amino acids lysine, arginine, threonine, leucine, and arginine. This compound is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Arg-Thr-Leu-Arg-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine, leucine, arginine, and arginine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
化学反应分析
Types of Reactions
Lys-Arg-Thr-Leu-Arg-Arg can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine residue.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced peptides with free thiol groups .
科学研究应用
Lys-Arg-Thr-Leu-Arg-Arg has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying protein kinase C activity and peptide synthesis techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific cellular pathways in diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Lys-Arg-Thr-Leu-Arg-Arg exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, facilitating its phosphorylation and subsequent activation. This activation triggers a cascade of downstream signaling events, leading to various cellular responses, such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Lys-Arg-Thr-Leu-Arg-Arg: Known for its role as a protein kinase C substrate.
Lys-Arg-Thr-Leu-Arg-Lys: Similar structure but with lysine instead of arginine at the C-terminus.
Lys-Arg-Thr-Leu-Arg-His: Contains histidine instead of arginine at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence, which makes it an ideal substrate for protein kinase C. This specificity allows for precise studies of enzyme activity and cellular signaling pathways .
生物活性
Lys-Arg-Thr-Leu-Arg-Arg, also known as KRTLRR, is a hexapeptide composed of lysine (Lys), arginine (Arg), threonine (Thr), and leucine (Leu). This peptide has garnered attention due to its biological activities, particularly in the context of cell signaling, antimicrobial properties, and potential therapeutic applications.
Structure and Composition
The sequence of KRTLRR consists of:
- Lysine (Lys) : A positively charged amino acid that plays a crucial role in protein interactions.
- Arginine (Arg) : Another positively charged amino acid known for its involvement in various biological processes, including vasodilation and immune response.
- Threonine (Thr) : An essential amino acid that contributes to protein structure and function.
- Leucine (Leu) : A branched-chain amino acid that is vital for protein synthesis.
1. Cell Signaling and Protein Kinase C Substrate
KRTLRR has been identified as a substrate for protein kinase C (PKC), which is pivotal in various cellular signaling pathways. PKC is involved in regulating cell growth, differentiation, and apoptosis. The phosphorylation of KRTLRR by PKC may influence its activity and interactions with other proteins, potentially modulating cellular responses to external stimuli .
2. Antimicrobial Properties
Research indicates that peptides similar to KRTLRR exhibit antimicrobial activity against a range of pathogens. For instance, modifications to the peptide's structure can enhance its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of positively charged residues like lysine and arginine contributes to the peptide's ability to disrupt microbial membranes .
3. Therapeutic Potential
The unique properties of KRTLRR suggest potential applications in therapeutic contexts:
- Antimicrobial Agents : Due to its activity against bacteria, KRTLRR could be developed into a novel antimicrobial agent.
- Cancer Therapy : The role of KRTLRR in cell signaling pathways may provide insights into its potential use in cancer treatments, particularly in targeting pathways altered in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of peptides related to KRTLRR:
属性
分子式 |
C34H68N16O8 |
|---|---|
分子量 |
829.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI 键 |
QUJRRXNRGVULBH-UOJKWVRNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















